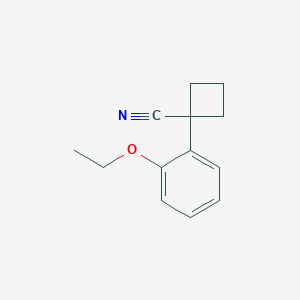

1-(2-Ethoxyphenyl)cyclobutane-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethoxyphenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-15-12-7-4-3-6-11(12)13(10-14)8-5-9-13/h3-4,6-7H,2,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAWSAHGHOCWAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2(CCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 1-(2-Ethoxyphenyl)cyclobutane-1-carbonitrile, offering detailed information about the proton and carbon environments and their interconnections.

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, the spectrum is characterized by distinct regions corresponding to the aromatic, cyclobutane (B1203170), and ethoxy protons.

Aromatic Region: The protons on the 2-ethoxyphenyl ring are expected to appear in the downfield region (typically δ 6.8–7.5 ppm) due to the deshielding effect of the aromatic ring current. The ortho-substitution pattern leads to a complex series of multiplets as the four protons couple with each other.

Ethoxy Group Protons: The ethoxy group (-OCH₂CH₃) gives rise to two characteristic signals. The methylene (B1212753) protons (-OCH₂) appear as a quartet, split by the three adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet, split by the two adjacent methylene protons.

Cyclobutane Ring Protons: The six protons on the cyclobutane ring exhibit complex signals. Due to the substitution on C1, the protons on C2 and C4 are chemically non-equivalent to the protons on C3. Furthermore, the protons on the same carbon atom (geminal protons) are diastereotopic, meaning they are in different chemical environments and can have different chemical shifts and couple with each other. This results in a series of complex multiplets in the aliphatic region of the spectrum (typically δ 1.8–2.8 ppm). docbrown.infonih.gov

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet (m) | 4H |

| Ethoxy (-OCH₂) | ~4.1 | Quartet (q) | 2H |

| Cyclobutane (-CH₂-) | 2.2 - 2.8 | Multiplet (m) | 4H |

| Cyclobutane (-CH₂-) | 1.8 - 2.2 | Multiplet (m) | 2H |

| Ethoxy (-CH₃) | ~1.4 | Triplet (t) | 3H |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 11 distinct signals are expected, as two pairs of carbons in the aromatic ring are chemically equivalent due to symmetry.

Nitrile Carbon: The carbon of the nitrile group (C≡N) typically appears in a characteristic downfield region (δ 120-125 ppm).

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom bonded to the oxygen (C-O) is the most deshielded (δ ~157 ppm), while the other carbons appear in the δ 110–135 ppm range.

Quaternary Carbons: Two quaternary carbons are present: the C1 of the cyclobutane ring attached to the nitrile and phenyl groups, and the aromatic carbon attached to the cyclobutane ring.

Aliphatic Carbons: The spectrum will show signals for the three methylene (-CH₂) carbons of the cyclobutane ring and the two carbons of the ethoxy group.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-O) | ~157 |

| Aromatic (C-H & C-C) | 110 - 135 |

| Nitrile (C≡N) | ~122 |

| Ethoxy (-OCH₂) | ~64 |

| Cyclobutane (-CH₂-) | 30 - 35 |

| Cyclobutane (Quaternary C1) | ~45 |

| Cyclobutane (-CH₂-) | ~16 |

| Ethoxy (-CH₃) | ~15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. harvard.edumdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). Key expected correlations include those between the ethoxy -OCH₂- and -CH₃ protons, among the adjacent aromatic protons, and between the protons within the cyclobutane ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. It allows for the definitive assignment of the cyclobutane and ethoxy carbon signals based on their corresponding proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over two to three bonds). This is vital for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the cyclobutane C2 protons to the quaternary C1 carbon and the ipso-carbon of the aromatic ring, confirming the connection between the two ring systems. Correlations from the -OCH₂- protons to the aromatic C-O carbon would confirm the position of the ethoxy group.

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. researchgate.netresearchgate.net For substituted cyclobutanes, this can lead to different conformational isomers. Dynamic NMR (DNMR), which involves recording NMR spectra at various temperatures, can be used to study this conformational flexibility. beilstein-journals.org If there is a rapid interconversion between two or more stable conformations on the NMR timescale at room temperature, averaged signals will be observed. By lowering the temperature, this interconversion can be slowed, potentially leading to the decoalescence of signals into separate sets for each conformer. This allows for the study of the energetic barrier to ring flipping and the determination of the preferred conformation of the substituted cyclobutane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

C≡N Stretch: A strong and sharp absorption band characteristic of the nitrile functional group is expected in the 2220-2240 cm⁻¹ region. nih.govspectroscopyonline.com This is often a highly diagnostic peak.

C-H Stretches: Absorptions for aromatic C-H stretching are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutane and ethoxy groups will appear just below 3000 cm⁻¹. libretexts.org

C-O Stretch: The aryl-alkyl ether linkage gives rise to two strong C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ (for the Ar-O bond) and a symmetric stretch around 1040 cm⁻¹ (for the Alkyl-O bond). libretexts.org

C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium-Strong |

| Nitrile | C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Aryl Ether | C-O Stretch | ~1250 | Strong |

| Alkyl Ether | C-O Stretch | ~1040 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

The molecular formula of this compound is C₁₃H₁₅NO, which corresponds to a molecular weight of approximately 201.29 g/mol . Therefore, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 201.

The fragmentation of the molecular ion is dictated by the relative stability of the resulting fragments. Common fragmentation pathways would likely involve the cleavage of the bonds adjacent to the functional groups.

Loss of Ethyl Radical: Cleavage of the ether bond can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at m/z 172 (M-29).

Loss of Ethene: A common fragmentation for ethyl ethers is the loss of a neutral ethene molecule (CH₂=CH₂), which would produce a fragment at m/z 173 (M-28).

Cyclobutane Ring Cleavage: The strained cyclobutane ring can undergo fragmentation, often by losing a neutral molecule of ethene, leading to a fragment at m/z 173 (M-28). docbrown.info

Formation of Benzyl-type Cations: Cleavage of the bond between the cyclobutane and the aromatic ring can generate stable cations.

Table 4: Predicted Major Fragments in Mass Spectrometry

| m/z | Proposed Fragment Identity | Description |

| 201 | [C₁₃H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 173 | [C₁₁H₉NO]⁺ | Loss of ethene (C₂H₄) |

| 172 | [C₁₁H₈NO]⁺ | Loss of ethyl radical (•C₂H₅) |

| 146 | [C₉H₈NO]⁺ | Loss of cyclobutane ring fragment (C₄H₇) |

| 135 | [C₈H₇O₂]⁺ | Ethoxyphenyl cation fragment |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about the molecular structure, including bond lengths, bond angles, and torsional angles, offering a definitive view of the molecule's conformation in the solid state. For a compound like this compound, this analysis would reveal the exact spatial orientation of the ethoxyphenyl group relative to the cyclobutane ring.

The fundamental principle involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of individual atoms are determined, leading to a complete molecular model.

This technique is crucial for establishing the solid-state structure, which includes understanding how molecules pack together in the crystal lattice. It elucidates intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds that govern the crystal's stability and physical properties. While this compound is an achiral molecule, for chiral compounds, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. The analysis of cyclobutane derivatives, in particular, benefits from this technique to confirm the ring's conformation, which is often puckered rather than planar. researchgate.net

Although specific crystallographic data for this compound is not available in public literature, a typical analysis would yield a set of parameters similar to those presented in the representative table below.

Table 1: Representative X-ray Crystallographic Data Parameters This table is illustrative and does not represent published data for this specific compound.

| Parameter | Example Value | Description |

| Chemical Formula | C₁₃H₁₅NO | The elemental composition of the molecule. |

| Formula Weight | 201.27 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | a = 10.1 Å, b = 8.5 Å, c = 12.3 Å | The lengths of the edges of the unit cell. |

| β = 98.5° | The angle between the 'a' and 'c' axes in a monoclinic system. | |

| Volume | 1045 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | 1.28 g/cm³ | The calculated density of the crystal. |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure, particularly the nature of its chromophores (light-absorbing groups).

For this compound, the primary chromophore is the 2-ethoxyphenyl group. The benzene (B151609) ring contains a conjugated system of π-electrons, which gives rise to characteristic electronic transitions. The absorption bands observed for aromatic compounds in the UV region, typically between 200 and 300 nm, are attributed to π → π* transitions. researchgate.net The presence of substituents on the benzene ring—in this case, the ethoxy group (-OCH₂CH₃) and the cyclobutylcarbonitrile group—can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

The ethoxy group, being an electron-donating group with lone pairs of electrons on the oxygen atom, acts as an auxochrome. It can engage in n → π* transitions and typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary aromatic π → π* transitions. The nitrile group (-C≡N) can also subtly influence the electronic spectrum. The choice of solvent is also important, as solvent polarity can affect the energy levels of the electronic states and lead to shifts in the absorption maxima. physchemres.org

Table 2: Representative UV-Vis Spectroscopic Data This table is illustrative and does not represent published data for this specific compound.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Cyclohexane | ~220 | ~8,500 | π → π* (E2-band) |

| ~275 | ~1,500 | π → π* (B-band) | |

| Ethanol | ~222 | ~9,000 | π → π* (E2-band) |

| ~278 | ~1,650 | π → π* (B-band) |

Theoretical and Computational Investigations

Conformational Analysis of the Cyclobutane (B1203170) Ring

The four-membered cyclobutane ring is a central feature of 1-(2-Ethoxyphenyl)cyclobutane-1-carbonitrile. Unlike planar depictions in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. libretexts.orgyoutube.com This puckering is a fundamental aspect of its conformational analysis.

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. masterorganicchemistry.comlibretexts.org

Angle Strain : The internal C-C-C bond angles in a planar square are 90°. This is a significant deviation from the ideal 109.5° angle for sp³ hybridized carbon atoms, leading to angle strain. libretexts.org

Torsional Strain : In a flat conformation, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, creating substantial torsional strain. masterorganicchemistry.com

To minimize this torsional strain, the cyclobutane ring puckers. This puckering motion, however, slightly decreases the internal bond angles to around 88°, which marginally increases the angle strain. libretexts.org Despite this, the energy benefit from reducing torsional strain is greater, making the puckered conformation the more stable state. libretexts.orglibretexts.org The out-of-plane dihedral angle in puckered cyclobutane is typically about 25-29°. libretexts.orgnih.gov The barrier to inversion between the two equivalent puckered conformations in unsubstituted cyclobutane is relatively low. nih.gov For a substituted cyclobutane like this compound, the substituents at the C1 position will make the two puckered conformations non-equivalent, with one being energetically preferred.

| Type of Strain | Origin | Effect of Puckering |

|---|---|---|

| Angle Strain | Deviation of C-C-C bond angles (90° in planar form) from the ideal 109.5°. libretexts.org | Slightly increases as bond angles compress to ~88°. libretexts.org |

| Torsional Strain | Eclipsing interactions between C-H bonds on adjacent carbons in a planar form. masterorganicchemistry.com | Significantly reduced as C-H bonds move away from being fully eclipsed. libretexts.orgmasterorganicchemistry.com |

Computational methods are essential for identifying the most stable conformers of substituted cyclobutanes. acs.orgresearchgate.net For this compound, the two large substituents—the 2-ethoxyphenyl group and the nitrile group—are attached to the same carbon atom (C1). The conformational analysis focuses on the orientation of these groups relative to the ring.

In a puckered cyclobutane ring, substituent positions can be described as axial or equatorial, although these are less distinct than in cyclohexane. The substituent at C1 will influence the ring's puckering to minimize steric hindrance. acs.orgnih.gov Energy minimization calculations, typically using Density Functional Theory (DFT), would explore the potential energy surface of the molecule to locate the lowest energy structures. It is expected that the most stable conformer would arrange the bulky 2-ethoxyphenyl group in a pseudo-equatorial position to reduce steric clashes with the hydrogen atoms on the cyclobutane ring. researchgate.net The difference in energy between conformers where the substituent is in an axial versus an equatorial position dictates the conformational preference. acs.org

| Factor | Description | Predicted Influence on this compound |

|---|---|---|

| Steric Hindrance | Repulsive interactions between bulky groups that are close in space. | The large 2-ethoxyphenyl group will prefer a pseudo-equatorial orientation to avoid steric clashes. researchgate.net |

| Ring Puckering Angle | The degree to which the ring deviates from planarity. | The ring will adopt a puckering angle that best accommodates the substituents at C1 while minimizing overall strain. acs.org |

| Electronic Effects | Interactions involving the electronic properties of substituents. | Hyperconjugative interactions can also contribute to the stability of a particular puckered conformation. nih.gov |

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.netmdpi.com For this compound, DFT calculations can provide detailed information on molecular orbitals, vibrational modes, and potential reaction pathways.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. nih.gov

HOMO : Represents the orbital containing the most loosely held electrons and acts as an electron donor in reactions. nih.gov

LUMO : Represents the lowest energy orbital that can accept electrons, acting as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, while a small gap indicates the molecule is more polarizable and reactive. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-ethoxyphenyl ring. The LUMO is likely to be distributed over the aromatic ring and the electron-withdrawing nitrile group. DFT calculations can generate maps of these orbitals and provide precise energy values.

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. nih.gov |

Theoretical vibrational frequency analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. mdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. researchgate.net This analysis is invaluable for interpreting experimental spectra and confirming the molecular structure.

For this compound, calculations would predict characteristic frequencies for its various functional groups. These include the sharp, intense stretching vibration of the nitrile (C≡N) group, the stretching vibrations of the C-O bonds in the ethoxy group, the aromatic C-H and C=C stretching modes, and the aliphatic C-H stretching and bending modes of the cyclobutane ring and ethyl group. mdpi.comresearchgate.net Low-frequency modes corresponding to the puckering and deformation of the cyclobutane ring would also be predicted. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | ~2220 - 2260 |

| Aromatic Ring | C=C Stretching | ~1450 - 1600 |

| Aromatic Ring | C-H Stretching | ~3000 - 3100 |

| Ether (Ar-O-CH₂) | C-O Stretching | ~1200 - 1275 (asymmetric), ~1020 - 1075 (symmetric) |

| Cyclobutane/Ethyl | C-H Stretching | ~2850 - 3000 |

| Cyclobutane Ring | Puckering/Deformation | Low frequency region (< 500) |

DFT calculations are a powerful tool for elucidating reaction mechanisms. acs.org By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, intermediates, products, and, crucially, transition states. beilstein-journals.org

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier (activation energy) that must be overcome for the reaction to proceed. researchgate.net For a hypothetical reaction involving this compound, such as a ring-opening reaction or a transformation of the nitrile group, DFT could be used to:

Model the three-dimensional structures of reactants, intermediates, and transition states.

Confirm that a calculated transition state structure correctly connects the desired reactant and product through Intrinsic Reaction Coordinate (IRC) calculations. acs.org

This information provides fundamental insights into the feasibility, kinetics, and mechanism of a chemical reaction at the molecular level. acs.orgbeilstein-journals.org

| Component | Description | Information Gained |

|---|---|---|

| Stationary Points | Optimization of the geometries of reactants, products, and intermediates. | Provides the stable structures involved in the reaction. |

| Transition State (TS) | Locating the saddle point on the potential energy surface between reactant and product. | Identifies the structure of the highest energy barrier. researchgate.net |

| Frequency Calculation | Confirms stationary points as minima (all real frequencies) or transition states (one imaginary frequency). | Provides zero-point vibrational energies and thermal corrections to the energy. |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the transition state and the reactant. beilstein-journals.org | Determines the kinetic feasibility and rate of the reaction. |

| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the reaction path downhill from the transition state. | Confirms that the transition state connects the intended reactant and product. acs.org |

Molecular Modeling and Dynamics Simulations

Computational studies, including molecular modeling and molecular dynamics (MD) simulations, provide significant insights into the three-dimensional structure, conformational flexibility, and dynamic behavior of this compound. These theoretical investigations are crucial for understanding its structure-activity relationships.

Molecular modeling of this compound typically commences with the construction of a three-dimensional model of the molecule. This is followed by geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT), to determine the lowest energy conformation. These calculations reveal the puckered nature of the cyclobutane ring, a characteristic feature of this four-membered carbocycle. nih.govyoutube.com The puckering is a mechanism to alleviate the inherent angle and torsional strain. libretexts.orgmasterorganicchemistry.com For substituted cyclobutanes, the degree of puckering and the preferred conformation are influenced by the substituents. researchgate.net

Molecular dynamics simulations can be employed to explore the conformational landscape of the molecule over time. These simulations model the atomic motions of the molecule, providing a dynamic picture of its behavior. For this compound, MD simulations would likely show the interconversion between different puckered conformations of the cyclobutane ring. youtube.com The ethoxyphenyl and cyano substituents at the C1 position are expected to influence the dynamics of this ring puckering. The bulky 2-ethoxyphenyl group may introduce specific conformational preferences, potentially favoring conformations that minimize steric interactions.

The orientation of the 2-ethoxyphenyl group relative to the cyclobutane ring is another important aspect that can be studied through MD simulations. The simulation can reveal the preferred rotational conformations (rotamers) around the single bond connecting the phenyl ring and the cyclobutane ring. These preferred orientations are governed by a balance of steric hindrance and potential intramolecular interactions.

Prediction of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural confirmation of synthesized compounds and the interpretation of experimental data. DFT calculations are commonly used for the accurate prediction of these parameters. nih.govresearchgate.net

Predicted ¹H NMR Spectral Data:

The proton NMR (¹H NMR) spectrum can be predicted by calculating the magnetic shielding tensors of the hydrogen atoms. The chemical shifts are then determined relative to a standard, typically tetramethylsilane (B1202638) (TMS). The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the ethoxy group protons, and the cyclobutane ring protons. The protons on the cyclobutane ring would likely appear as complex multiplets due to spin-spin coupling.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₄) | 6.8 - 7.5 | Multiplet |

| Methylene (B1212753) (-OCH₂CH₃) | 3.9 - 4.2 | Quartet |

| Cyclobutane (ring CH₂) | 1.8 - 2.8 | Multiplet |

| Methyl (-OCH₂CH₃) | 1.3 - 1.5 | Triplet |

Predicted ¹³C NMR Spectral Data:

Similarly, the carbon-13 NMR (¹³C NMR) spectrum can be predicted. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The spectrum would show distinct signals for the quaternary carbon of the cyclobutane ring attached to the phenyl and cyano groups, the other cyclobutane carbons, the aromatic carbons, the carbons of the ethoxy group, and the carbon of the nitrile group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Nitrile (-C≡N) | 115 - 125 |

| Aromatic (C₆H₄) | 110 - 160 |

| Quaternary Cyclobutane (C1) | 40 - 50 |

| Methylene Cyclobutane (CH₂) | 20 - 35 |

| Methylene (-OCH₂) | 60 - 70 |

| Methyl (-CH₃) | 14 - 16 |

Predicted IR Spectral Data:

The infrared (IR) spectrum is predicted by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds. Key predicted vibrational frequencies for this compound would include the characteristic stretching frequency of the nitrile group (C≡N), the C-O stretching of the ethoxy group, C-H stretching of the aromatic and aliphatic parts, and vibrations associated with the cyclobutane ring.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C≡N Stretch (Nitrile) | 2220 - 2260 |

| C-O Stretch (Ether) | 1050 - 1250 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Substituent Effects on Cyclobutane Ring Geometry and Reactivity

The presence of the 2-ethoxyphenyl and cyano groups at the C1 position of the cyclobutane ring has significant stereoelectronic effects on the ring's geometry and reactivity.

Geometry:

The 1,1-disubstitution pattern on the cyclobutane ring is a classic example of the Thorpe-Ingold effect , or gem-disubstituent effect. wikipedia.orglucp.net This effect suggests that the presence of two substituents on the same carbon atom decreases the internal bond angle between these substituents, which in turn can influence the angles within the ring. In the case of this compound, the bulky 2-ethoxyphenyl group and the linear cyano group will cause a distortion of the tetrahedral geometry at C1. Computational studies on similar 1,1-disubstituted cyclobutanes have shown that this can lead to a slight lengthening of the adjacent C1-C2 and C1-C4 bonds and a shortening of the opposing C2-C3 and C3-C4 bonds. psu.edu

The electronic nature of the substituents also plays a role. The electron-withdrawing cyano group and the electron-donating (through resonance) ethoxy group on the phenyl ring can influence the electron distribution within the cyclobutane ring, which may have minor effects on bond lengths and angles.

Reactivity:

The substituents significantly impact the reactivity of the cyclobutane ring. The cyano group, being a strong electron-withdrawing group, will stabilize a negative charge on the adjacent C1 carbon, making the alpha-proton (if it were present) more acidic. While C1 is a quaternary center in this molecule, this electronic effect can influence reactions that involve the formation of an adjacent carbanion or radical.

The 2-ethoxyphenyl group, being bulky, can sterically hinder the approach of reagents to the cyclobutane ring. The ethoxy group at the ortho position can also exert electronic effects on the aromatic ring, influencing its reactivity in electrophilic or nucleophilic aromatic substitution reactions. libretexts.org The presence of the lone pairs on the oxygen atom of the ethoxy group can also lead to specific interactions with reagents or catalysts.

The inherent ring strain of the cyclobutane ring (approximately 26 kcal/mol) is a key driver of its reactivity. masterorganicchemistry.com Reactions that lead to the opening of the ring are often thermodynamically favorable. The substituents at C1 can influence the regioselectivity and stereoselectivity of such ring-opening reactions. For instance, the presence of the phenyl and cyano groups can stabilize radical or ionic intermediates that may form upon ring cleavage.

Interactive Data Table: Summary of Substituent Effects

| Substituent | Geometric Effect | Reactivity Effect |

| 2-Ethoxyphenyl | Steric bulk influences ring puckering and conformation. | Steric hindrance to reagent approach. Electronic effects on the aromatic ring. |

| Cyano (-C≡N) | Contributes to the Thorpe-Ingold effect, distorting C1 geometry. | Strong electron-withdrawing group, can stabilize adjacent negative charge or radical. |

| gem-Disubstitution | Thorpe-Ingold effect: alters internal and ring bond angles. | Can influence rates of cyclization and ring-opening reactions. lucp.net |

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Theoretical Role in the Construction of Complex Molecular Architectures

Theoretically, the structure of 1-(2-Ethoxyphenyl)cyclobutane-1-carbonitrile lends itself to the construction of complex molecules. The four-membered cyclobutane (B1203170) ring is inherently strained, making it susceptible to ring-opening or rearrangement reactions, which are powerful tools in synthesis.

Potential as a Precursor for Polycyclic Systems

Aryl-substituted cyclobutanes can participate in reactions that lead to the formation of fused or bridged ring systems. The presence of the ethoxyphenyl and nitrile groups provides handles for further functionalization and annulation reactions, potentially leading to polycyclic architectures. However, no specific examples involving this compound have been reported.

Hypothetical Use as a Scaffold for Ring Enlargement and Contraction Studies

Cyclobutane derivatives are classic substrates for studying ring expansion and contraction reactions. For instance, under appropriate conditions (e.g., treatment with acids, bases, or via thermal or photochemical activation), the four-membered ring could potentially rearrange to form cyclopentane (B165970) or contract to cyclopropane (B1198618) derivatives. These transformations are of significant interest in synthetic chemistry for accessing different ring systems.

Postulated Application as a Building Block for Constrained Systems

The rigid cyclobutane core can be used to introduce conformational constraints into a molecule. This is a valuable strategy in medicinal chemistry and materials science to control the three-dimensional shape and properties of a target structure. While cyclobutane-containing amino acids and other constrained building blocks have been synthesized, the specific use of this compound for this purpose is not documented.

Conceptual Role in the Development of New Synthetic Methodologies

The unique reactivity of strained rings like cyclobutane often drives the development of new synthetic methods. The cleavage of the C-C bonds within the cyclobutane ring can be harnessed to generate reactive intermediates for use in cycloadditions or other bond-forming reactions. The specific subject compound could theoretically serve as a test substrate for such new methodologies, but no published studies have demonstrated this.

General Influence of Ring Strain in Synthetic Design

The significant ring strain in cyclobutanes (approximately 26 kcal/mol) is a key factor in their chemical reactivity. This strain energy can be released in reactions, providing a thermodynamic driving force. Synthetic chemists exploit this property to perform transformations that would be difficult in unstrained, acyclic systems. The combination of the strained ring and the activating nitrile and aryl groups in this compound would be expected to influence its reactivity, though specific data is unavailable.

Future Research Directions

Exploration of Novel Asymmetric Synthetic Routes

The development of enantiomerically pure cyclobutane (B1203170) derivatives is a significant challenge in organic synthesis, with chiral cyclobutanes serving as crucial building blocks for bioactive molecules and natural products. chemistryviews.orgresearchgate.net Future research should prioritize the development of novel asymmetric synthetic routes to obtain enantiopure 1-(2-Ethoxyphenyl)cyclobutane-1-carbonitrile.

One promising avenue is the use of visible-light-induced asymmetric [2+2] cycloadditions of alkenes. chemistryviews.org This approach, which can circumvent the need for directing groups, offers a more atom-economical and operationally simple pathway. chemistryviews.org Another strategy could involve an iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition. chemistryviews.org

Furthermore, the exploration of chiral catalysts, such as those based on phosphoramidite (B1245037) ligands, could facilitate the enantioselective synthesis of cyclobutane derivatives with high yields and excellent enantioselectivities. chemistryviews.org The development of such methods would be a significant advancement, providing access to chiral intermediates for further synthetic transformations.

Investigation of New Catalyst Systems for Functionalization

The functionalization of the cyclobutane core is essential for diversifying the applications of this compound. Investigating new catalyst systems for regio- and stereoselective C-H functionalization is a key area for future research.

Rhodium(II) catalysts have shown promise in the site-selective functionalization of unactivated C-H bonds in cyclobutane derivatives. nih.gov By employing catalysts with unique geometries, it is possible to control the substrate trajectory and achieve functionalization at specific positions on the cyclobutane ring. nih.gov Similarly, palladium-catalyzed direct C(sp3)-H functionalization strategies, guided by judiciously designed directing groups, could be employed to install various side chains at the peripheral positions of the cyclobutane core. anr.fr

Copper-catalyzed radical cascade reactions present another innovative approach for the synthesis of highly functionalized cyclobutene (B1205218) derivatives directly from cyclobutanes. rsc.orgrsc.org This method involves the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds, offering a pathway to a wide range of diaminated, disulfonylated, and tribrominated cyclobutene derivatives. rsc.orgrsc.org

A comparative overview of potential catalytic systems is presented in Table 1.

| Catalyst System | Target Transformation | Potential Advantages |

| Rhodium(II) Carboxylates | Site-selective C-H functionalization | High regioselectivity, catalyst control over reaction site. nih.gov |

| Palladium with Directing Groups | Regio- and stereoselective C-H functionalization | Installation of diverse side chains at specific positions. anr.fr |

| Copper/NFSI | Radical cascade for cyclobutene synthesis | Access to highly functionalized cyclobutenes from simple cyclobutanes. rsc.orgrsc.org |

| Copper(I) and Copper(II) | Regiodivergent hydrophosphination of acyl bicyclobutanes | Catalyst-controlled access to different regioisomers. nih.gov |

Application in Supramolecular Chemistry and Material Science (Non-biological)

The rigid and strained nature of the cyclobutane ring, combined with the aromatic ethoxyphenyl group, suggests potential applications for this compound in supramolecular chemistry and materials science. Cyclophanes, which are molecules containing aromatic rings and aliphatic bridges, are known for their role in host-guest chemistry and supramolecular assembly. beilstein-journals.org

Derivatives of this compound could be designed to act as building blocks for novel cyclophanes. The ethoxyphenyl group can participate in π-π stacking interactions, while the cyclobutane unit provides a rigid scaffold. These molecules could be investigated for their ability to bind to various guest molecules, including cations, anions, and neutral species. beilstein-journals.org

In materials science, the incorporation of this cyclobutane derivative into polymers could lead to materials with unique thermal and mechanical properties. The strained four-membered ring can influence the polymer's backbone conformation and rigidity.

Detailed Mechanistic Elucidation of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research should focus on the detailed mechanistic elucidation of key transformations involving this compound.

For instance, in the context of stereoretentive formation of cyclobutanes from other precursors, Density Functional Theory (DFT) calculations can be employed to unveil the reaction mechanism. acs.org Such studies can provide insights into the transition states and intermediates, helping to explain the observed stereoselectivity. acs.org Understanding the factors that govern the relative rates of ring closure, cleavage, and rotation in biradical intermediates is essential for controlling the reaction outcome. acs.org

Computational Design of Cyclobutane Derivatives for Specific Academic Reactivity Profiles

Computational chemistry offers a powerful tool for the rational design of new cyclobutane derivatives with tailored reactivity. By employing computational methods, it is possible to predict the influence of different substituents on the electronic and steric properties of the cyclobutane ring.

DFT studies can be used to calculate the activation energies for various reactions, providing a basis for selecting the most promising synthetic routes. acs.org Molecular modeling can also be used to design derivatives of this compound with specific three-dimensional structures, which can be valuable in medicinal chemistry and materials science. nih.gov

Synthesis of Diverse Analogue Libraries for Academic Structure-Reactivity Investigations

The systematic investigation of structure-reactivity relationships requires the synthesis and screening of diverse analogue libraries. nih.gov A focused library of derivatives of this compound could be synthesized to explore the impact of substituents on the reactivity of the cyclobutane ring and the nitrile group.

A synthetic strategy could be envisioned that allows for the diversification of a common intermediate, providing access to a range of stereoisomers. nih.gov By introducing different functional groups at various positions on the aromatic ring and the cyclobutane core, a library of compounds with diverse physicochemical properties can be generated. nih.govmdpi.com The screening of these libraries can provide valuable data for understanding the underlying principles of cyclobutane reactivity and for the development of new synthetic methodologies. nih.govresearchgate.netresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-(2-Ethoxyphenyl)cyclobutane-1-carbonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. A common approach involves reacting 2-ethoxyphenyl precursors (e.g., 2-ethoxybenzyl chloride) with cyclobutanecarbonitrile derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like dimethylformamide (DMF) under reflux. Purification typically involves recrystallization or column chromatography to achieve >90% purity . Reaction optimization studies suggest that elevated temperatures (80–100°C) and catalyst-free conditions minimize side products like hydrolyzed nitriles.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- NMR Spectroscopy : <sup>1</sup>H NMR confirms the ethoxyphenyl moiety (δ 1.4–1.5 ppm for CH₃, δ 4.0–4.1 ppm for OCH₂) and cyclobutane ring protons (δ 2.5–3.0 ppm, multiplet). <sup>13</sup>C NMR identifies the nitrile carbon at ~115–120 ppm .

- X-ray Crystallography : Resolves steric effects between the ethoxy group and cyclobutane ring, revealing bond angles and dihedral angles critical for reactivity .

- IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the C≡N stretch .

Q. How does the ethoxy substituent influence the compound’s physical properties compared to halogenated analogs?

The ethoxy group enhances solubility in polar solvents (e.g., ethanol, acetonitrile) due to its electron-donating nature, unlike halogenated analogs (e.g., 1-(2,4-difluorophenyl) derivatives), which exhibit lower solubility but higher thermal stability. Comparative

| Property | 1-(2-Ethoxyphenyl) | 1-(2,4-Difluorophenyl) |

|---|---|---|

| Melting Point (°C) | 85–88 | 92–95 |

| LogP | 2.8 | 3.2 |

| Solubility (mg/mL, EtOH) | 15.2 | 8.7 |

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial IC₅₀ values (e.g., 12 µM vs. 45 µM against E. coli) may arise from assay conditions (e.g., pH, serum content). To address this:

- Standardize assays using CLSI guidelines.

- Perform dose-response curves with triplicate replicates.

- Validate target engagement via SPR or microscale thermophoresis to confirm binding to bacterial enzymes like dihydrofolate reductase .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Systematic modifications to the ethoxy group and cyclobutane ring can enhance potency:

Q. What mechanistic insights explain its inhibitory effects on cancer cell proliferation?

In vitro studies suggest apoptosis induction via caspase-3/7 activation (2.5-fold increase at 10 µM) and G1 cell cycle arrest. Transcriptomic profiling (RNA-seq) reveals downregulation of cyclin D1 and upregulation of p21, indicating CDK inhibition. Comparative proteomics identifies 14-3-3σ as a key interaction partner .

Q. How do computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

DFT calculations (B3LYP/6-31G*) show that the ethoxy group’s electron-donating resonance effect lowers the LUMO energy of the adjacent carbon, making it susceptible to nucleophilic attack. MD simulations further predict solvent effects, with acetonitrile providing a 15% higher activation barrier compared to DMF .

Methodological Recommendations

- Synthesis : Use Pd-catalyzed cross-coupling for regioselective functionalization .

- Purification : Employ reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) for >99% purity.

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for metabolic stability using liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.